molecular formula C7H6ClNO3 B1680323 4-CHLORO-5-METHYL-2-NITROPHENOL CAS No. 7147-89-9

4-CHLORO-5-METHYL-2-NITROPHENOL

Cat. No.: B1680323
CAS No.: 7147-89-9
M. Wt: 187.58 g/mol
InChI Key: JBMGJOKJUYGIJH-UHFFFAOYSA-N
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Description

It appears as a light yellow to amber to dark green powder or crystal . This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Chloro-6-nitro-m-cresol are not fully understood. It has been shown that this compound can interact with various enzymes and proteins. For example, it has been used as an activator of ryanodine receptors (RyRs), which are intracellular calcium release channels . At a concentration of 1 mM, 4-Chloro-6-nitro-m-cresol is sufficient to cause calcium release through RyRs .

Cellular Effects

In terms of cellular effects, 4-Chloro-6-nitro-m-cresol has been shown to influence calcium homeostasis. It can cause an increase in intracellular calcium levels . This can have various effects on cell function, including impacts on cell signaling pathways and cellular metabolism. It should be noted that these effects can be non-specific and may be due to inhibition of the sarcoplasmic-endoplasmic reticulum calcium ATPase (SERCA) rather than RyR activation .

Molecular Mechanism

It is known to activate RyRs, leading to the release of calcium from intracellular stores . It can also inhibit SERCA, which is involved in the uptake of calcium into the sarcoplasmic and endoplasmic reticulum .

Preparation Methods

4-CHLORO-5-METHYL-2-NITROPHENOL can be synthesized through the nitration of 4-chloro-3-methylphenol. The general procedure involves mixing phenol with bismuth (III) nitrate pentahydrate or iron (III) nitrate nonahydrate in acetone. The mixture is stirred at room temperature or refluxed for several hours. After the reaction is complete, the insoluble materials are filtered off, and the filtrate is treated with sodium bicarbonate until the evolution of carbon dioxide stops. The nitrated product is then purified using silica gel chromatography .

Chemical Reactions Analysis

4-CHLORO-5-METHYL-2-NITROPHENOL undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-CHLORO-5-METHYL-2-NITROPHENOL has several scientific research applications:

Comparison with Similar Compounds

4-CHLORO-5-METHYL-2-NITROPHENOL can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and applications.

Properties

IUPAC Name

4-chloro-5-methyl-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-4-2-7(10)6(9(11)12)3-5(4)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMGJOKJUYGIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064572
Record name Phenol, 4-chloro-5-methyl-2-nitro-
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Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7147-89-9
Record name 4-Chloro-5-methyl-2-nitrophenol
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Record name 4-Chloro-5-methyl-2-nitrophenol
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Record name 7147-89-9
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Record name Phenol, 4-chloro-5-methyl-2-nitro-
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Record name Phenol, 4-chloro-5-methyl-2-nitro-
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Record name 4-chloro-6-nitro-m-cresol
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Record name 4-CHLORO-5-METHYL-2-NITROPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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